![molecular formula C18H15N3O3 B2508957 methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate CAS No. 1134782-83-4](/img/structure/B2508957.png)
methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate
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Description
Methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is known for its potential as a therapeutic agent due to its unique structure and mechanism of action.
Scientific Research Applications
- It can be synthesized from a preformed pyrazole or pyridine, and its structure closely resembles purine bases like adenine and guanine .
- Anticancer Activity : Pyrazolo[3,4-b]pyridines exhibit potential anticancer properties. Researchers have synthesized derivatives with various substituents and evaluated their effects on cancer cells .
- Antibacterial and Antifungal Activity : Some derivatives demonstrate antibacterial and antifungal effects. For example, compounds with specific substitutions have been tested against Candida albicans .
- Antiviral Properties : While not extensively studied, pyrazolo[3,4-b]pyridines may have antiviral potential .
- Antioxidant Activity : Certain derivatives have been evaluated for their antioxidant properties .
- Other Biological Activities : These compounds may also impact HIV, tuberculosis, and other diseases .
Synthesis and Structural Features
Biological Activity and Medicinal Applications
properties
IUPAC Name |
methyl 4-[[3-(1H-pyrazol-5-yl)phenyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-24-18(23)13-7-5-12(6-8-13)17(22)20-15-4-2-3-14(11-15)16-9-10-19-21-16/h2-11H,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSJSUWHSUUKBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((3-(1H-pyrazol-3-yl)phenyl)carbamoyl)benzoate |
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